2-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
Description
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C20H19NO4/c1-4-23-17-7-5-6-15(22)19-12(2)21(13(3)20(17)19)14-8-9-16-18(10-14)25-11-24-16/h5-10H,4,11H2,1-3H3 |
InChI Key |
NQOWPVADNJDSIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves multiple steps, including the formation of the benzodioxole ring and the subsequent cyclization to form the cyclohepta[c]pyrrolone structure. Common synthetic routes include:
Formation of Benzodioxole Ring: This step typically involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Cyclization: The cyclization step involves the reaction of the benzodioxole intermediate with appropriate reagents to form the cyclohepta[c]pyrrolone structure.
Chemical Reactions Analysis
2-(2H-1,3-BENZODIOXOL-5-YL)-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, leading to the modulation of biological activities. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound also contains a benzodioxole ring but differs in its overall structure and applications.
2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: This compound has a similar benzodioxole moiety but is used primarily as a COX inhibitor and has different biological activities.
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a member of a class of organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article synthesizes current research findings related to its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound features a cyclohepta[c]pyrrol backbone fused with a benzodioxole moiety and an ethoxy group. This unique configuration contributes to its biological properties.
Antioxidant Properties
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant activity. The presence of the benzodioxole ring is believed to enhance electron donation capabilities, thereby neutralizing free radicals and reducing oxidative stress. Studies show that derivatives of benzodioxole can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies have demonstrated that This compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed that the compound inhibits cell proliferation in breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Caspase activation |
| A549 (Lung) | 12.8 | Bcl-2 modulation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Inflammation Model : In a murine model of arthritis, administration of the compound reduced paw swelling and joint inflammation significantly compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
